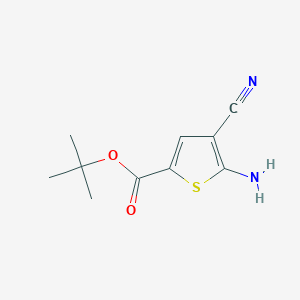![molecular formula C14H14FN3O2S B2402483 6-((4-Fluoro-2-methylphenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine CAS No. 1797712-88-9](/img/structure/B2402483.png)
6-((4-Fluoro-2-methylphenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “6-((4-Fluoro-2-methylphenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine” belongs to the class of organic compounds known as pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrimidines involves a reaction between easily available chalcones and benzamidine hydrochloride in the presence of eco-friendly choline hydroxide as both a catalyst and a reaction medium . This method provides a cost-effective and eco-friendly approach for the synthesis of partially and completely substituted pyrimidines .Molecular Structure Analysis
Pyrimidine ring and its fused derivatives including pyrazolo[3,4-d]pyrimidine, pyrido[2,3-d]pyrimidine, quinazoline, and furo[2,3-d]pyrimidine compounds have received much interest due to their diverse biological potential . In addition, fused pyrimidine are considered as bioisosteres with purines .Chemical Reactions Analysis
These pyrimidine derivatives exert their anticancer potential through different action mechanisms; one of these mechanisms is inhibiting protein kinases that are considered as essential enzymes for controlling cell growth, differentiation, migration, and metabolism .Physical and Chemical Properties Analysis
The degree of lipophilicity, i.e., the affinity of this drug for a lipid environment, allows it to diffuse easily into the cells .Wissenschaftliche Forschungsanwendungen
Herbicidal Applications : One study details the preparation of new pyrimidine intermediates for herbicidal sulfonylureas, highlighting their potential in agriculture. These compounds, including variants like trifluoromethylpyrimidines, have been used as selective post-emergence herbicides in crops like cotton and wheat, demonstrating their utility in managing weed growth in agricultural settings (Hamprecht, Mayer, Westphalen, & Walter, 1999).
Medicinal Chemistry : Another study emphasizes the synthesis and biological properties of pyrazole derivatives, which are synthesized from compounds including 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl) pyrimidine. These compounds have shown potential in treating diseases such as inflammation and breast cancer, indicating their significance in medicinal chemistry (Thangarasu, Manikandan, & Thamaraiselvi, 2019).
Anti-inflammatory and Analgesic Agents : A study focused on the design and synthesis of novel pyrimidine derivatives as potent anti-inflammatory and analgesic agents. These derivatives show improved biological activities, which are pivotal in the development of new therapeutic agents (Muralidharan, James Raja, & Deepti, 2019).
Hepatic Metabolism and Imaging : Research on the synthesis of highly fluorescent fluorodipyrrinones from non-fluorescent fluorophenyldipyrrinones, which could be used as imaging agents for probing liver and biliary metabolism, indicates a potential application in diagnostic imaging and medical research (Boiadjiev, Woydziak, McDonagh, & Lightner, 2006).
Molecular Interactions : A study on the crystal structures of pyrimethamine derivatives demonstrated how protonated pyrimidine rings form hydrogen-bonded bimolecular ring motifs with sulfonate groups, providing insights into the molecular interactions and crystal structures of these compounds (Balasubramani, Muthiah, & Lynch, 2007).
Radiopharmaceutical Synthesis : The development of a novel precursor for direct fluorination of preformed nucleoside analogs, exemplified in the radiosynthesis of [18F]FMAU, shows the relevance of these compounds in the field of radiopharmaceuticals, with applications in clinical diagnostics and treatment monitoring (Turkman, Gelovani, & Alauddin, 2010).
Breast Cancer Cell Inhibition : Research including the design of pyrimidine derivatives to inhibit human carbonic anhydrases, with an emphasis on targeting breast cancer cells, highlights their role in developing targeted cancer therapies (Petreni et al., 2020).
Wirkmechanismus
The mechanism of action of pyrimidine-based anti-inflammatory agents is associated with the inhibition of PGE 2 generated by COX enzymes . Like other NSAIDs, pyrimidine-based anti-inflammatory agents function by suppressing the activity of COX-1 and COX-2 enzymes and thus reduce the generation of PGE 2 .
Zukünftige Richtungen
The present review sheds light on the anticancer significance of some privileged pyrimidine and fused pyrimidine derivatives via selective inhibition of protein kinases, revealing structure-activity relationships and some synthetic pathways used for constructing these scaffolds . This could assist medicinal chemists to construct novel pyrimidines with higher selectivity as anticancer agents .
Eigenschaften
IUPAC Name |
6-(4-fluoro-2-methylphenyl)sulfonyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN3O2S/c1-10-6-12(15)2-3-14(10)21(19,20)18-5-4-13-11(8-18)7-16-9-17-13/h2-3,6-7,9H,4-5,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMOYZQVXGONQQN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCC3=NC=NC=C3C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(4-methylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B2402400.png)
![3-[3-[2-[(1-Cyano-1-cyclopropylethyl)amino]-2-oxoethyl]sulfanyl-5-(furan-2-yl)-1,2,4-triazol-4-yl]propanamide](/img/structure/B2402402.png)


![5-[(3R,4R)-3-Cyclopropyl-4-(3-propan-2-yl-1H-1,2,4-triazol-5-yl)pyrrolidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2402407.png)


![[4-(3-Aminopropoxy)piperidin-1-yl]-(6-chloropyridin-2-yl)methanone;hydrochloride](/img/structure/B2402415.png)
![2-(furan-2-yl)-N-(4-methoxybenzyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine](/img/structure/B2402416.png)
![N-(2-chlorobenzyl)-1-[5-(3-methylphenyl)pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2402418.png)

![(E)-1-[3-(1-Methylpyrazol-4-yl)piperidin-1-yl]-3-thiophen-2-ylprop-2-en-1-one](/img/structure/B2402421.png)

![Methyl (1R,5R)-3-benzyl-3-azabicyclo[3.2.0]heptane-1-carboxylate](/img/structure/B2402423.png)
